1-Nitronaphthalen-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9833. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

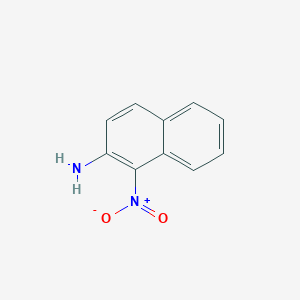

2D Structure

3D Structure

Properties

IUPAC Name |

1-nitronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWGFQCTJCIODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209407 | |

| Record name | 2-Naphthylamine, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-57-5 | |

| Record name | 1-Nitro-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylamine, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenamine, 1-nitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylamine, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitro-2-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Nitro-2-naphthylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV2CWT3NYY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Nitronaphthalen-2-amine

Introduction

1-Nitronaphthalen-2-amine, also known as 2-Amino-1-nitronaphthalene, is a substituted aromatic compound of significant interest in synthetic organic chemistry. As a derivative of naphthalene, it possesses a unique electronic and structural profile conferred by the presence of both a potent electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂) on the fused aromatic ring system. This juxtaposition of functional groups makes it a valuable intermediate in the synthesis of dyes, pigments, and specialized organic materials. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety protocols, tailored for researchers and professionals in chemical and pharmaceutical development.

Chemical Identity and Physical Properties

This compound is a solid organic compound whose properties are dictated by its bifunctional, aromatic nature. The interplay between the amino and nitro groups influences its polarity, solubility, and crystalline structure.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 606-57-5 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2[O-])N | [1] |

| InChI Key | JNWGFQCTJCIODS-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Details and Causality |

| Appearance | Yellow to brown solid | The extended conjugation of the naphthalene system, combined with the chromophoric nitro and auxochromic amino groups, shifts light absorption into the visible spectrum, resulting in its characteristic color. |

| Melting Point | 104-105 °C (for the 8-nitro-2-amine isomer, indicative) | The planar structure and intermolecular hydrogen bonding potential of the amino group contribute to a relatively high melting point for a molecule of its size. Data for the specific 1,2-isomer is sparse, but related isomers provide a close estimate.[2] |

| Solubility | Limited solubility in water; soluble in organic solvents. | The large, nonpolar naphthalene core dominates its solubility profile, making it hydrophobic. It readily dissolves in organic solvents like ethanol, ether, and dichloromethane.[3] |

| Topological Polar Surface Area | 71.8 Ų | This calculated value reflects the surface area contributed by the polar nitro and amino groups, indicating its potential for hydrogen bonding and interaction with polar stationary phases in chromatography.[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not achieved by direct nitration of 2-naphthylamine due to the powerful activating and ortho-, para-directing nature of the amine group, which would lead to a mixture of products and potential oxidation. A more controlled and regioselective approach involves the protection of the amino group, followed by nitration and deprotection.

Rationale for Synthetic Strategy:

The amino group is highly susceptible to oxidation by nitrating agents (a mixture of nitric and sulfuric acids). Furthermore, its strong activating nature can lead to polysubstitution. To circumvent these issues, the amine is temporarily converted into a less reactive amide, typically an acetamide. The bulky acetyl group sterically hinders the ortho position (position 3) and electronically deactivates the ring, allowing for more controlled mononitration primarily at the adjacent position 1.

Synthetic Workflow Diagram

Caption: Regioselective synthesis of this compound.

Experimental Protocol: Synthesis via N-Acetylation

This protocol is a representative method based on established organic chemistry principles for aromatic substitution.[4]

-

Step 1: Protection of the Amino Group (Acetylation)

-

Dissolve 2-naphthylamine (1 equivalent) in glacial acetic acid or pyridine in a round-bottom flask.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into cold water to precipitate the product, N-(naphthalen-2-yl)acetamide.

-

Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from ethanol can be performed for purification.

-

-

Step 2: Electrophilic Nitration

-

Add the dried N-(naphthalen-2-yl)acetamide (1 equivalent) to concentrated sulfuric acid at 0 °C with stirring until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature between 0-5 °C.

-

Stir the mixture at this temperature for an additional 1-2 hours after addition is complete.

-

Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product, N-(1-nitronaphthalen-2-yl)acetamide.

-

Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

-

-

Step 3: Deprotection (Hydrolysis)

-

Suspend the crude N-(1-nitronaphthalen-2-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the disappearance of the starting material.

-

Cool the solution and neutralize it carefully with a base (e.g., sodium carbonate solution) to precipitate the free amine.

-

Collect the this compound product by vacuum filtration, wash with water, and dry.

-

The final product can be purified by recrystallization from a suitable solvent like ethanol.

-

Spectroscopic Profile

The structural characterization of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of -NH₂ and -NO₂ functional groups on a naphthalene core.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Features | Rationale |

| ¹H NMR | Aromatic region (δ 7.0-8.5 ppm), Amine protons (broad singlet, δ ~4-5 ppm) | The aromatic protons will appear as a series of doublets and multiplets. The presence of the electron-donating amine group will cause an upfield shift for adjacent protons compared to the parent 1-nitronaphthalene. The exact chemical shifts are solvent-dependent.[1] |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm) | The carbon bearing the amino group (C2) will be shifted upfield, while the carbon bearing the nitro group (C1) will be shifted significantly downfield. Ten distinct signals are expected for the naphthalene carbons. |

| FTIR (cm⁻¹) | 3300-3500 (N-H stretch, two bands for primary amine), 1500-1550 & 1300-1350 (N-O asymmetric and symmetric stretch), ~1600 (C=C aromatic stretch) | The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The strong absorptions corresponding to the N-O bonds are characteristic of a nitro group.[5][6] |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 188. Fragments at m/z 172 ([M-O]⁺), 158 ([M-NO]⁺), 142 ([M-NO₂]⁺), 130 ([M-NO₂-HCN]⁺). | The molecular ion peak confirms the molecular weight. Common fragmentation patterns for aromatic nitro compounds include the loss of O, NO, and NO₂ radicals.[1][7] |

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three key components: the amino group, the nitro group, and the aromatic naphthalene ring system.

Key Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding naphthalene-1,2-diamine . This reaction is fundamental to the synthesis of various heterocyclic compounds, ligands for metal complexes, and precursors for dyes.

-

Causality: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl) provides a high-yield pathway to the diamine. The choice of reagent depends on the presence of other sensitive functional groups.

-

-

Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile.

-

Sandmeyer Reaction: The diazonium group can be replaced by various substituents (-Cl, -Br, -CN), providing access to a wide range of 1-substituted-2-nitronaphthalene derivatives.

-

Azo Coupling: The diazonium salt can react with activated aromatic rings (like phenols or anilines) to form intensely colored azo compounds, which are the basis for many industrial dyes.

-

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo further substitution. The overall directing effect is a combination of the activating, ortho-, para-directing amino group and the deactivating, meta-directing nitro group. The positions most activated for further substitution are C4 and the second aromatic ring.

Reactivity Profile Diagram

Caption: Key chemical transformations of this compound.

Applications:

The primary application of this compound is as a key intermediate.

-

Dye Synthesis: Its derivative, naphthalene-1,2-diamine, is a precursor to complex dyes and pigments.

-

Materials Science: Nitronaphthylamine derivatives are explored in the synthesis of functional materials due to their electronic properties.[8]

-

Pharmaceutical Research: The naphthalene scaffold is present in many bioactive molecules, and this compound serves as a building block for creating libraries of novel compounds for drug discovery.

Safety and Handling

This compound, like many aromatic nitro and amino compounds, must be handled with care. It is considered hazardous, and appropriate safety measures are mandatory.

Table 4: Hazard and Safety Information

| Category | Information and Procedures |

| GHS Pictograms | GHS07 (Exclamation Mark), GHS08 (Health Hazard) |

| Hazard Statements | H302 (Harmful if swallowed), H350 (May cause cancer) |

| Precautionary Statements | P201, P264, P281, P308+P313 |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. All handling should be performed in a certified chemical fume hood. |

| First Aid: Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| First Aid: Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |

| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a structurally important organic molecule whose chemical properties are defined by the unique electronic push-pull system of its amino and nitro substituents on a naphthalene framework. Its controlled synthesis, versatile reactivity—particularly the independent modification of its two functional groups—makes it a valuable precursor for creating complex molecular architectures. A thorough understanding of its properties, synthetic pathways, and stringent safety protocols is essential for its effective and safe utilization in research and development, especially in the fields of dye chemistry and materials science.

References

- PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information.

- Yoshida, M., et al. (2007). Supporting Information for Self-assembly of nanometre-sized, barrel- and sphere-like complexes from 24 components and their selective binding of guests. Wiley-VCH.

- Dowben, P. A., & Harns, A. A. (1966). U.S. Patent No. 3,251,877. Washington, DC: U.S.

- Srivastava, N., Shukla, M., & Saha, S. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. African Journal of Pharmacy and Pharmacology, 5(4), 542-546.

- Hardy, A., & Ward, E. R. (1957). 7-Nitro-1-naphthylamine. Part II. The nitration of N-acyl derivatives and decompositions of diazotised 2 : 4 : x-trinitro-1-naphthylamines. Journal of the Chemical Society, 2634-2639.

- Vibzz Lab. (2022, August 24). 1-nitronaphthalene : Organic synthesis [Video]. YouTube. [Link]

- Hodgson, H. H., & Turner, H. S. (1943). The Preparation of 1-Halogeno-2-nitronaphthalenes and 2-Nitronaphthalene. Journal of the Chemical Society, 86-88.

- Shukla, M., et al. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate.

- Price, C. C., & Voong, S.-T. (n.d.). 4-nitro-1-naphthylamine. Organic Syntheses.

- SpectraBase. (n.d.). 1-Nitro-2-naphthylamine. Wiley-VCH.

- PubChem. (n.d.). 2-Naphthylamine, 1-nitro-. National Center for Biotechnology Information.

- PubChem. (n.d.). 8-Nitronaphthalen-1-amine. National Center for Biotechnology Information.

- Verma, S., et al. (2019). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. Organic Letters, 22(1), 188-192.

- Verma, S., et al. (2019). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. ResearchGate.

- Verma, S., et al. (2020). Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles. PubMed.

- IARC. (1989). 2-Nitronaphthalene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 46.

- Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map.

- Zouaoui, N., et al. (2023). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- PubChem. (n.d.). 1-Naphthalenamine, 5-nitro-. National Center for Biotechnology Information.

- NIST. (n.d.). Naphthalene, 1-nitro-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). 1-Nitronaphthalene. Wiley-VCH.

- Bell, F., & Wilson, R. D. (1954). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine. Journal of the Chemical Society, 4541-4543.

- ResearchGate. (n.d.). 1H-NMR spectrum of α-nitronaphthalene.

- Wikipedia. (n.d.). 1-Nitronaphthalene.

- NIST. (n.d.). Naphthalene, 1-nitro-. NIST Chemistry WebBook.

- NIST. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook.

- ChemSrc. (n.d.). 8-Nitronaphthalen-2-amine.

- LibreTexts. (2023). Reactivity of Nitriles.

- Verma, S., et al. (2019). Collection - Aza-Henry Reaction: Synthesis of Nitronaphthylamines from 2-(Alkynyl)benzonitriles - Organic Letters. Figshare.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 8-Nitronaphthalen-2-amine | CAS#:607-38-5 | Chemsrc [chemsrc.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. Naphthalene, 1-nitro- [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Synthesis of 1-Nitronaphthalen-2-amine

Abstract

This technical guide provides a comprehensive exploration of the primary synthetic pathways to 1-nitronaphthalen-2-amine (CAS 606-57-5), a valuable chemical intermediate in the synthesis of dyes and potential pharmaceutical agents.[1] The inherent challenges of regioselectivity in the electrophilic substitution of naphthalenic systems necessitate indirect and multi-step approaches. This document details the most field-proven methodologies, emphasizing the chemical rationale behind experimental design, and provides robust, self-validating protocols for researchers. Key strategies discussed include the nitration of a protected 2-naphthylamine and modern catalytic C-N bond-forming reactions. All quantitative data is summarized for comparative analysis, and key workflows are visualized to enhance mechanistic understanding.

Introduction: The Synthetic Challenge

This compound is a nitroaromatic compound featuring both an amino and a nitro group on the naphthalene core.[1] Its synthesis is not achievable through a single, direct transformation of a common precursor like naphthalene or 2-naphthylamine. This is due to fundamental principles of electrophilic aromatic substitution:

-

Direct Nitration of Naphthalene: The nitration of naphthalene overwhelmingly yields 1-nitronaphthalene, with 2-nitronaphthalene as a minor byproduct (typically <5%).[2][3] This makes it an unsuitable starting point for direct amination at the 2-position.

-

Direct Nitration of 2-Naphthylamine: The powerful activating, ortho-, para-directing nature of the amino group would theoretically direct an incoming electrophile (like the nitronium ion, NO₂⁺) to the 1- and 3-positions. However, the amino group is highly susceptible to oxidation under the harsh acidic conditions of nitration, leading to complex side reactions and degradation.

Therefore, successful synthesis relies on strategic manipulations, such as the use of protecting groups or modern cross-coupling methodologies, to achieve the desired substitution pattern.

Primary Synthetic Pathways

Two principal strategies have proven effective for the synthesis of this compound: a classical approach involving functional group protection and a modern approach utilizing catalytic cross-coupling.

Pathway I: Electrophilic Nitration of Protected 2-Naphthylamine

This is the most established and reliable method. It involves a three-step sequence that leverages a protecting group to moderate the reactivity of the amine and control the regiochemical outcome of the nitration step.

-

Protection: The amino group of 2-naphthylamine is protected, most commonly via acetylation with acetic anhydride, to form N-(naphthalen-2-yl)acetamide (aceto-p-naphthalide).

-

Causality: The acetyl group transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This transformation serves two critical functions: it prevents the oxidation of the nitrogen atom under nitrating conditions and, due to its steric bulk, it enhances the directing effect to the C1 position over the C3 position.

-

-

Nitration: The protected intermediate, N-(naphthalen-2-yl)acetamide, is subjected to nitration. The acetylamino group directs the incoming nitronium ion primarily to the adjacent C1 position.

-

Deprotection: The resulting N-(1-nitronaphthalen-2-yl)acetamide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, this compound.

The overall workflow for this classical pathway is illustrated below.

Caption: Workflow for the synthesis via protection-nitration-deprotection.

Pathway II: Palladium-Catalyzed C-N Cross-Coupling

Modern organic synthesis offers a more direct, albeit technologically advanced, alternative via Buchwald-Hartwig amination.[4][5] This pathway constructs the C-N bond directly using a palladium catalyst.

-

Precursor Synthesis: This route requires a suitable precursor, typically 1-nitro-2-halonaphthalene (e.g., 1-nitro-2-bromonaphthalene). This precursor can be synthesized from 2-nitro-1-naphthylamine via a Sandmeyer reaction.[6][7]

-

Buchwald-Hartwig Amination: The 1-nitro-2-halonaphthalene is coupled with an ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis) in the presence of a palladium catalyst, a specialized phosphine ligand (e.g., XPhos, RuPhos), and a base.[8]

-

Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for stabilizing the palladium intermediates and promoting the final reductive elimination step.

Caption: Conceptual workflow for the Buchwald-Hartwig amination approach.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the classical protection-nitration pathway, which is the most widely documented and accessible method.

| Step | Reagents & Solvents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Protection | 2-Naphthylamine, Acetic Anhydride, Acetic Acid | Reflux | 1 | >90 | [7] |

| Nitration | N-(naphthalen-2-yl)acetamide, HNO₃, Acetic Acid | 8-10 | ~3-4 | ~70-80 | [7] |

| Deprotection | N-(1-nitronaphthalen-2-yl)acetamide, H₂SO₄ | 100 | 1-2 | >90 | [7] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating purification and characterization steps. These are adapted from established literature procedures.[7]

Protocol 4.1: Synthesis of N-(naphthalen-2-yl)acetamide (Protection)

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 2-naphthylamine (28.6 g, 0.2 mol), glacial acetic acid (100 mL), and acetic anhydride (22.5 mL, 0.24 mol).

-

Heating: Heat the mixture to a gentle reflux for 1 hour.

-

Isolation: Cool the reaction mixture in an ice bath. The product, N-(naphthalen-2-yl)acetamide, will crystallize.

-

Purification: Collect the crystals by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry in a vacuum oven. The product is typically obtained as flaky white crystals with sufficient purity for the next step.

-

Validation: Confirm identity by melting point (134-135 °C) and spectroscopic analysis (FTIR, ¹H NMR).

Protocol 4.2: Synthesis of N-(1-nitronaphthalen-2-yl)acetamide (Nitration)

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve N-(naphthalen-2-yl)acetamide (20 g, 0.108 mol) in glacial acetic acid (250 mL). Cool the flask in an ice-salt bath to 8-10 °C.

-

Nitrating Agent Addition: Slowly add 70% nitric acid (15 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at 8-10 °C for an additional 2 hours.

-

Isolation: Pour the reaction mixture onto 1 kg of crushed ice. A yellow precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash extensively with water until the washings are neutral, and then recrystallize from ethanol to yield pure N-(1-nitronaphthalen-2-yl)acetamide.

-

Validation: Confirm identity by melting point and spectroscopic analysis.

Protocol 4.3: Synthesis of this compound (Deprotection)

-

Reaction Setup: In a 250 mL beaker, add N-(1-nitronaphthalen-2-yl)acetamide (10 g, 0.043 mol) to 70% sulfuric acid (100 mL).

-

Heating: Heat the mixture on a steam bath or in a water bath at 100 °C for 1-2 hours, with occasional stirring, until a clear solution is obtained.

-

Isolation: Carefully pour the hot solution into 1 L of ice-cold water. The product will precipitate.

-

Purification: Collect the orange-red solid by vacuum filtration and wash with water until neutral. Recrystallize the crude product from ethanol or an ethanol/water mixture.

-

Validation: The final product, this compound, should be characterized by melting point (126-128 °C) and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS, IR). The expected molecular formula is C₁₀H₈N₂O₂.[9]

Conclusion

The synthesis of this compound is a prime example of the necessity for strategic functional group manipulation in aromatic chemistry. While modern catalytic methods like the Buchwald-Hartwig amination present a potentially more streamlined route, the classical pathway involving the protection of 2-naphthylamine, followed by regioselective nitration and subsequent deprotection, remains the most accessible and well-documented method. The detailed protocols and mechanistic rationale provided in this guide offer researchers a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate.

References

- Vertex AI Search Result[10] Synthesis routes of 2-Nitronaphthalene. Benchchem.

- Vertex AI Search Result[1] CAS 606-57-5: 1-Nitro-2-naphthalenamine. CymitQuimica.

- Vertex AI Search Result[6] Sandmeyer reaction. Wikipedia.

- Vertex AI Search Result[11] 2-Nitronaphthalene. Wikipedia.

- Vertex AI Search Result[2] Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress.

- Vertex AI Search Result[7] Preparation of 1-Halog ew - 2-nitronaphthalenes and 2 -Nitronaphtha Zene. RSC Publishing.

- Vertex AI Search Result[4] Buchwald–Hartwig amin

- Vertex AI Search Result[5] Buchwald-Hartwig Amin

- Vertex AI Search Result[8] Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Vertex AI Search Result[9] 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823. PubChem.

- Vertex AI Search Result[3] 5.1.6. Synthesis of 1-Nitronaphthalene.

Sources

- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

- 2. scitepress.org [scitepress.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. II.—Preparation of 1-halogeno-2-nitronaphthalenes and 2-nitronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Nitronaphthalen-2-amine (CAS No. 606-57-5)

Introduction: Unveiling a Versatile Naphthalene Building Block

1-Nitronaphthalen-2-amine, registered under CAS number 606-57-5, is a significant organic compound featuring a naphthalene core substituted with both a nitro group and an amino group.[1] This unique bifunctionality makes it a highly reactive and versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the realms of dyestuffs and pharmaceuticals.[1] Typically appearing as a yellow to brown solid, this compound is soluble in organic solvents, though it exhibits limited solubility in water.[1] The strategic placement of the nitro and amino functionalities on the naphthalene scaffold imparts a distinct electronic and steric profile, which can be exploited for regioselective chemical transformations. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, a detailed synthesis protocol, key applications with a focus on drug discovery, and essential safety and handling information.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 606-57-5 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | Yellow to brown solid | [1] |

| Melting Point | 126-127 °C | [2] |

| Boiling Point | 385.3 °C at 760 mmHg | [2] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| Density | 1.366 g/cm³ | [2] |

| Flash Point | 186.8 °C | [2] |

| Refractive Index | 1.728 | [2] |

Spectroscopic Characterization:

While publicly accessible, detailed spectra are limited, the structural features of this compound suggest the following expected spectroscopic characteristics:

-

¹H NMR: The spectrum would exhibit distinct signals for the aromatic protons on the naphthalene ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group. The protons on the ring bearing the substituents would show characteristic splitting patterns. A broad signal corresponding to the amine (-NH₂) protons would also be expected.

-

¹³C NMR: The carbon spectrum would display ten signals corresponding to the naphthalene core. The carbons directly attached to the nitro and amino groups would be significantly shifted downfield and upfield, respectively, due to their electronic effects.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), and asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations would also be prominent. An FTIR spectrum is available on SpectraBase for reference.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic cleavages of the naphthalene ring.

Synthesis Protocol: A Guided Pathway

The synthesis of this compound is most effectively and safely achieved through a two-step process starting from the readily available 2-naphthylamine. The amino group is first protected by acetylation, followed by regioselective nitration, and subsequent deprotection. This strategy is crucial to control the position of nitration, as direct nitration of 2-naphthylamine can lead to a mixture of products and potential oxidative side reactions.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Part 1: Acetylation of 2-Naphthylamine

-

Rationale: The acetylation of the amino group in 2-naphthylamine serves two primary purposes. Firstly, it protects the amine from oxidation during the subsequent nitration step. Secondly, the acetyl group is a moderately activating, ortho-, para-director, which helps to direct the incoming nitro group to the desired position.

-

Procedure:

-

In a fume hood, dissolve 2-naphthylamine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add acetic anhydride to the solution with continuous stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux for a period of 1-2 hours to ensure complete acetylation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of cold water with stirring.

-

The N-acetyl-2-naphthylamine will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water to remove any remaining acid, and dry it.

-

Part 2: Nitration of N-Acetyl-2-naphthylamine

-

Rationale: The nitration is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, is the electrophile. The acetylamino group directs the nitration primarily to the 1-position of the naphthalene ring.

-

Procedure:

-

In a clean, dry flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.

-

Dissolve the dried N-acetyl-2-naphthylamine in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, in a separate flask, and cool the solution in an ice bath.

-

Slowly add the nitrating mixture dropwise to the solution of N-acetyl-2-naphthylamine with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid 1-nitro-N-acetyl-2-naphthylamine by vacuum filtration, wash it with cold water until the washings are neutral, and dry the product.

-

Part 3: Hydrolysis of 1-Nitro-N-acetyl-2-naphthylamine

-

Rationale: The final step is the deprotection of the amino group by hydrolyzing the acetyl group. This can be achieved under either acidic or basic conditions.

-

Procedure (Acidic Hydrolysis):

-

Place the dried 1-nitro-N-acetyl-2-naphthylamine in a round-bottom flask.

-

Add a solution of dilute sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux with stirring. The hydrolysis can take several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture. The product, this compound, may precipitate as its salt.

-

Carefully neutralize the mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the free amine.

-

Collect the solid product by vacuum filtration, wash it with water, and dry it. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.

-

Applications in Research and Drug Development

The dual functionality of this compound makes it a valuable scaffold in medicinal chemistry and materials science.

-

Building Block in Pharmaceutical Synthesis: The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in condensation and amidation reactions. The nitro group can be reduced to an amino group, providing a route to 1,2-diaminonaphthalene derivatives, which are important ligands and precursors for heterocyclic compounds. While specific drugs directly derived from this compound are not prominently documented, the nitronaphthylamine core is a recognized pharmacophore in various therapeutic areas. Nitroaromatic compounds, in general, are explored as bioreductive prodrugs for cancer therapy, where the nitro group is reduced to a cytotoxic species under the hypoxic conditions of solid tumors.

-

Precursor for Azo Dyes: The amino group of this compound can be diazotized and coupled with various aromatic compounds to synthesize a range of azo dyes. The presence of the nitro group can influence the color and properties of the resulting dye.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for this compound.

-

Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the generation of dust is unavoidable, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling and Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Avoid generating dust.

-

Ground and bond containers when transferring material.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound (CAS No. 606-57-5) is a chemical intermediate of significant value due to its versatile reactivity. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The compound's utility as a building block in the synthesis of dyes and its potential as a scaffold in medicinal chemistry underscore its importance for researchers and drug development professionals. Adherence to stringent safety protocols is paramount when handling this and related compounds. This guide provides a foundational understanding to enable the safe and effective use of this compound in scientific endeavors.

References

- SpectraBase. 1-Nitro-2-naphthylamine. [Link]

- Wikipedia. 2-Naphthylamine. [Link]

Sources

1-Nitronaphthalen-2-amine molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-Nitronaphthalen-2-amine

Abstract

This technical guide provides a comprehensive examination of the molecular structure and physicochemical properties of this compound (CAS No. 606-57-5). Intended for researchers, chemists, and professionals in drug development, this document delves into the nuanced interplay between the naphthalene core and its vicinal nitro and amino substituents. We will explore the compound's electronic properties, intramolecular interactions, and the spectroscopic signatures that arise from its unique architecture. Furthermore, this guide presents a detailed, step-by-step protocol for its characterization, a plausible synthetic pathway, and essential safety and handling procedures. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Molecular Identity and Physicochemical Properties

This compound is an organic compound built upon a naphthalene framework.[1] The defining feature of its structure is the presence of an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂) on adjacent carbon atoms of one of the aromatic rings. This specific substitution pattern, known as an ortho- or vicinal arrangement, dictates its chemical behavior and physical properties.

Table 1: Compound Identification and Key Properties

| Parameter | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 606-57-5 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | Yellow to brown solid | [1] |

| Synonyms | 1-Nitro-2-naphthylamine, 2-Amino-1-nitronaphthalene | [1][3] |

| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |

graph "1_Nitronaphthalen_2_amine_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms with positions N1 [label="N", pos="2.3,0.8!"]; O1 [label="O", pos="2.9,1.4!"]; O2 [label="O", pos="2.9,-0.0!"]; C1 [label="C1", pos="1.5,0.5!"]; C2 [label="C2", pos="1.5,-0.5!"]; N2 [label="N", pos="2.3,-1.1!"]; H1_N2 [label="H", pos="2.9,-0.8!"]; H2_N2 [label="H", pos="2.9,-1.6!"]; C3 [label="C3", pos="0.7,-1.0!"]; C4 [label="C4", pos="-0.1,-0.5!"]; C9 [label="C9", pos="0.0,0.5!"]; C10 [label="C10", pos="0.7,1.0!"]; C8 [label="C8", pos="-0.7,1.0!"]; C7 [label="C7", pos="-1.5,0.5!"]; C6 [label="C6", pos="-1.5,-0.5!"]; C5 [label="C5", pos="-0.7,-1.0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C9; C9 -- C10; C10 -- C1; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9;

// Substituents C1 -- N1; N1 -- O1; N1 -- O2; C2 -- N2; N2 -- H1_N2; N2 -- H2_N2;

// Dummy nodes for labels sub_C1 [label="1", pos="1.7,0.8!"]; sub_C2 [label="2", pos="1.7,-0.8!"]; sub_C3 [label="3", pos="0.7,-1.4!"]; sub_C4 [label="4", pos="-0.4,-0.8!"]; sub_C10 [label="10", pos="0.7,1.4!"]; sub_C9 [label="9", pos="-0.3,0.8!"]; sub_C8 [label="8", pos="-0.7,1.4!"]; sub_C7 [label="7", pos="-1.8,0.8!"]; sub_C6 [label="6", pos="-1.8,-0.8!"]; sub_C5 [label="5", pos="-0.7,-1.4!"]; }

Caption: 2D structure of this compound with IUPAC numbering.

In-Depth Analysis of the Molecular Structure

The unique characteristics of this compound stem from the electronic push-pull effect and steric interactions between its functional groups.

The Naphthalene Framework

The foundation of the molecule is the naphthalene bicyclic aromatic system, a planar structure with delocalized π-electrons across ten carbon atoms. This extended conjugation is the primary chromophore responsible for its strong absorption in the UV-visible region.

Substituent Effects

-

Amino Group (-NH₂): Positioned at C2, the amino group is a potent activating, ortho, para-directing group. Its lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density of the system.

-

Nitro Group (-NO₂): Located at C1, the nitro group is one of the strongest deactivating, meta-directing groups. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

Intramolecular Hydrogen Bonding

The most critical structural feature is the proximity of the amino and nitro groups. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between one of the amine protons and an oxygen atom of the nitro group. This interaction creates a stable six-membered pseudo-ring, which has profound consequences:

-

Conformational Rigidity: The molecule is locked into a more planar and rigid conformation.

-

Altered Acidity/Basicity: The hydrogen bond decreases the basicity of the amino group and alters the proton-donating character of the remaining N-H bond.

-

Spectroscopic Shifts: This interaction significantly impacts the vibrational frequencies (IR) and chemical shifts (NMR) of the involved N-H and N-O bonds.

Caption: Intramolecular H-bond between the amino and nitro groups.

Spectroscopic Characterization Protocols

The validation of this compound's structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Protocol: Infrared (IR) Spectroscopy Analysis

-

Objective: To identify the key functional groups (-NH₂, -NO₂, aromatic C=C) based on their characteristic vibrational frequencies.

-

Methodology:

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a translucent disk. Alternatively, for a solution spectrum, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) that has minimal overlapping signals.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands.

-

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Rationale |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | The presence of two distinct bands confirms a primary (-NH₂) amine.[4] Intramolecular H-bonding may cause broadening and a shift to lower frequency. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds in the aromatic ring. |

| Nitro Group | N-O Asymmetric Stretch | 1560 - 1520 | A strong absorption typical for aromatic nitro compounds.[5][6] |

| Aromatic C=C | C=C Ring Stretch | 1620 - 1450 | Multiple bands are expected due to the complex vibrations of the naphthalene ring. |

| Nitro Group | N-O Symmetric Stretch | 1360 - 1330 | A second strong absorption confirming the nitro group.[5][6] |

| Aromatic Amine | C-N Stretch | 1340 - 1250 | Confirms the bond between the aromatic ring and the nitrogen atom.[4] |

| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic ring. |

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

-

Objective: To determine the number and connectivity of hydrogen and carbon atoms in the molecule.

-

Methodology:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, resulting in sharper signals.

-

Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data and analyze the chemical shifts, integration (for ¹H), and splitting patterns.

-

-

Expected ¹H NMR Signatures:

-

Aromatic Protons (6H): A series of complex multiplets are expected in the ~7.0-9.0 ppm range. The proton ortho to the nitro group will be the most downfield (deshielded).

-

Amine Protons (2H): A broad singlet is expected. Its chemical shift is highly variable (typically 5.0-7.0 ppm in DMSO-d₆) depending on concentration and temperature due to hydrogen bonding and exchange.[4] Adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its identity as an exchangeable proton.[4]

-

-

Expected ¹³C NMR Signatures:

-

Aromatic Carbons (10C): Due to the lack of symmetry, 10 distinct signals are expected in the aromatic region (~110-150 ppm).

-

The carbon atom bonded to the nitro group (C1) will be significantly deshielded, while the carbon bonded to the amino group (C2) will be shielded relative to other substituted carbons. Carbons attached to nitrogen typically appear in the 10-65 ppm region, but in an aromatic system, this effect is superimposed on the aromatic shifts.[4]

-

Protocol: Mass Spectrometry (MS) Analysis

-

Objective: To confirm the molecular weight and investigate the fragmentation pattern to support the proposed structure.

-

Methodology:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Use a soft ionization technique like Electron Ionization (EI) to generate the mass spectrum.

-

Analyze the spectrum for the molecular ion peak and major fragment ions.

-

-

Expected MS Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular formula C₁₀H₈N₂O₂. The even molecular weight is consistent with the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

-

Key Fragments: Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 46) to give a fragment at m/z 142, and the loss of NO (m/z 30) to give a fragment at m/z 158.

-

Caption: A simplified proposed fragmentation pathway for this compound in MS.

Synthesis and Reactivity

While numerous methods exist for synthesizing nitronaphthalene derivatives, a targeted synthesis of this compound requires careful control of regioselectivity. The following proposed pathway is based on established, reliable reactions in aromatic chemistry.

Proposed Synthetic Workflow

The direct nitration of 2-Naphthylamine is problematic as it can lead to oxidation and a mixture of products. A more controlled approach involves protecting the amine, followed by nitration and deprotection.

Caption: Proposed multi-step synthesis of this compound.

Chemical Reactivity

The molecule's reactivity is governed by its three components: the amino group, the nitro group, and the aromatic ring.

-

Amino Group Reactions: Can be diazotized to form a diazonium salt, a versatile intermediate for introducing other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

-

Nitro Group Reactions: The nitro group can be selectively reduced to an amino group, yielding 1,2-diaminonaphthalene, a valuable ligand and precursor in coordination chemistry and materials science.

-

Aromatic Ring Reactions: Further electrophilic substitution is challenging due to the deactivating effect of the nitro group and the complex directing effects of the two substituents.

Safety and Handling

Compounds containing both nitro and amino functionalities, especially on an aromatic core, must be handled with care due to potential toxicity and reactivity.[1]

Table 3: Hazard Summary and Handling Precautions

| Hazard Category | Description | Recommended Precautions |

| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] May cause skin, eye, and respiratory tract irritation.[7] Potential for long-term health effects, including possible carcinogenicity, should be assumed based on related compounds like naphthylamines.[1][8] | |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat.[7] All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] | |

| Handling | Avoid generating dust. Use explosion-proof equipment and keep away from ignition sources.[7][9] Wash hands thoroughly after handling.[7] | |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible materials such as strong oxidizing and reducing agents.[7] | |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] |

Conclusion

This compound is a structurally fascinating molecule whose properties are dominated by the vicinal arrangement of a powerful electron-donating group and a powerful electron-withdrawing group. This configuration results in a strong intramolecular hydrogen bond that imparts conformational rigidity and defines its unique spectroscopic fingerprint. A thorough understanding of its structure, as elucidated by IR, NMR, and MS, is crucial for its application as a precursor in the synthesis of dyes, pharmaceuticals, and advanced materials. Due to its potential hazards, strict adherence to safety protocols during its handling, storage, and disposal is mandatory.

References

- T3DB. Material Safety Data Sheet 1-Nitronaphthalene, 99% MSDS# 93640.

- Cole-Parmer. Material Safety Data Sheet - 1-Aminonaphthalene.

- PubChem, National Institutes of Health. 1-Naphthalenamine, 2-nitro-. CID 136403.

- Wikipedia. 1-Nitronaphthalene.

- SciTePress. Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.

- Molbase. 1-amino-2-nitronaphthalene.

- Organic Syntheses. 4-nitro-1-naphthylamine.

- PubChem, National Institutes of Health. 2-Naphthylamine, 1-nitro-. CID 11823.

- Chemsrc. 8-Nitronaphthalen-2-amine | CAS#:607-38-5.

- PubChem, National Institutes of Health. 1-Nitronaphthalene. CID 6849.

- ResearchGate. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. (2017-06-06).

- International Scholars Journals. An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene.

- Chemical Abstracts Service (CAS). CAS REGISTRY.

- Google Patents. RU2669774C1 - Method for producing 1-nitronaphthalene.

- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24).

- Oregon State University. Spectroscopy of Amines.

- Internet Archive. Public accounts of the Province of Ontario for the year ended October 31 1922.

- PubMed, National Institutes of Health. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives.

- ResearchGate. Spectroscopic studies, antimicrobial activities and crystal structures of N-(2-hydroxy-3-methoxybenzalidene)1-aminonaphthalene. (2025-08-08).

- University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Nitronaphthalen-2-amine

Introduction

1-Nitronaphthalen-2-amine, a substituted naphthalene derivative, is a compound of significant interest in various fields of chemical research, including the development of dyes and pharmaceuticals. Its structural elucidation and characterization are paramount for understanding its reactivity, properties, and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for this purpose. This guide provides a comprehensive overview of the spectroscopic data of this compound, offering in-depth analysis and interpretation for researchers, scientists, and professionals in drug development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and trustworthiness.

Molecular Structure and Spectroscopic Rationale

The molecular structure of this compound, with a nitro group at the C1 position and an amine group at the C2 position of the naphthalene ring, dictates its unique spectroscopic signature. The electron-withdrawing nature of the nitro group and the electron-donating character of the amine group significantly influence the electronic environment of the naphthalene core, leading to characteristic shifts and patterns in its NMR, IR, and UV-Vis spectra. Understanding these influences is key to accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electronic effects of the nitro and amine groups.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| NH₂ | Broad singlet | s | - |

| Aromatic-H | 7.0 - 8.5 | m | Various |

Note: Specific assignments require 2D NMR experiments (e.g., COSY, HSQC). The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in this compound are influenced by the substituents and their positions on the naphthalene ring.[1]

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-NO₂ | ~140-150 |

| C-NH₂ | ~135-145 |

| Other Aromatic C | ~110-135 |

| Quaternary C | ~125-140 |

Note: The exact chemical shifts can be influenced by the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H and N-O bonds, as well as vibrations of the aromatic ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (amine) | 3300 - 3500 | Medium | Two bands for a primary amine (asymmetric and symmetric).[2][3] |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | |

| N-O Asymmetric Stretch (nitro) | 1550 - 1475 | Strong | Shifted to lower wavenumbers due to attachment to an aromatic ring.[4][5] |

| N-O Symmetric Stretch (nitro) | 1360 - 1290 | Strong | Shifted to lower wavenumbers due to attachment to an aromatic ring.[4][5] |

| N-H Bend (amine) | 1580 - 1650 | Medium | Characteristic of primary amines.[3] |

| C=C Stretch (aromatic) | 1400 - 1600 | Medium-Strong | Multiple bands are expected. |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation of the naphthalene system, along with the auxochromic amine group and chromophoric nitro group, results in characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 for the main absorption bands.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan the absorbance over a range of wavelengths, typically from 200 to 400 nm or higher.

UV-Vis Spectral Data

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions of the aromatic system, which are influenced by the substituents.

| Transition | Expected λmax (nm) | Solvent | Notes |

| π → π | ~240-260 | Ethanol | High-energy transition of the naphthalene ring. |

| π → π | ~340-360 | Ethanol | Lower-energy transition, often showing fine structure.[6] |

| n → π* | ~400-450 | Ethanol | Typically a weaker, broad band due to the nitro group. |

The interaction of the lone pair of electrons on the nitrogen of the amine group with the π-system of the aromatic ring shifts the absorption to longer wavelengths (a bathochromic or red shift).[2]

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and UV-Vis techniques provides a detailed and complementary understanding of its molecular structure. The data presented in this guide, along with the outlined experimental protocols, offer a robust framework for researchers and scientists to confidently identify and analyze this compound. The interplay of the electron-donating amine group and the electron-withdrawing nitro group on the naphthalene core creates a unique spectroscopic fingerprint that is essential for its application in various chemical and pharmaceutical contexts.

References

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6849, 1-Nitronaphthalene.

- Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76759, 1-Naphthalenamine, 5-nitro-.

- LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines.

- SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11823, 2-Naphthylamine, 1-nitro-.

- Illinois State University. (2015). Infrared Spectroscopy.

- UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines.

Sources

- 1. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. quora.com [quora.com]

- 6. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Safe Handling of 1-Nitronaphthalen-2-amine

Introduction

1-Nitronaphthalen-2-amine (CAS No. 606-57-5) is an organic compound utilized as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, featuring both a nitro group and an amino group on a naphthalene backbone, dictates its reactivity and, critically, its toxicological profile.[1] This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound, designed for researchers and professionals in laboratory and drug development settings. Adherence to these guidelines is paramount to mitigate risks, ensure personnel safety, and maintain experimental integrity.

Hazard Identification and Toxicological Profile

Understanding the inherent risks of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance with multiple potential health effects.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation | |

| Carcinogenicity (Suspected) | - | May pose a risk of carcinogenicity.[1] | - |

Source: European Chemicals Agency (ECHA) data.[2]

1.2. Toxicological Summary

The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Skin Contact : Causes skin irritation.[2] Prolonged or repeated exposure should be avoided.[4] Contaminated clothing must be removed and washed before reuse.[5]

-

Eye Contact : Causes serious eye irritation.[2]

-

Ingestion : Harmful if swallowed.[3]

-

Chronic Exposure & Carcinogenicity : Safety considerations are crucial as it may pose health risks, including potential carcinogenicity.[1] While specific carcinogenicity data for this compound is limited, related compounds such as naphthalene have been studied for their oncogenic potential.[6][7] Therefore, it is prudent to treat this compound as a suspected carcinogen and minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

2.1. Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment.

-

Ventilation : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne levels below recommended exposure limits.[4][5][8][9]

-

Safety Stations : A safety shower and eye bath must be readily accessible in the immediate vicinity of the workstation.[4]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. Splash goggles are required when there is a risk of splashing.[8] | To prevent eye contact and serious irritation.[2] |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile) must be worn and inspected before use.[4][8] A lab coat or a complete suit protecting against chemicals is required.[8][9] | To prevent skin irritation upon contact.[2] Proper glove removal technique is crucial to avoid cross-contamination.[4] |

| Respiratory Protection | Typically not required when handled within a fume hood.[8] For nuisance exposures or inadequate ventilation, a NIOSH-approved P95 (US) or P1 (EU) particle respirator should be used.[8] | To prevent respiratory tract irritation from dust or aerosols.[2] |

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical for preventing accidents and exposure.

3.1. Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling solid this compound. The causality behind this structured approach is to systematically minimize the risk of dust formation, inhalation, and surface contamination at each step.

Caption: Standard Operating Procedure for Handling this compound.

3.2. Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

Conditions : Store in a tightly closed, upright container in a dry, cool, and well-ventilated place.[4][5]

-

Incompatibilities : Keep away from strong oxidizing agents.[10]

-

Environment : Avoid overheating and direct sunlight.[4][9] The storage area should be locked.[5]

Emergency and First-Aid Procedures

Immediate and appropriate action is vital in the event of an emergency.

4.1. First-Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][11]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] Get medical help if skin irritation occurs.[5]

-

Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Continue rinsing for at least 15 minutes and seek immediate medical attention.[9][11]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and get immediate medical attention.[9][10]

4.2. Spill Response

The following diagram illustrates the logical decision-making process for responding to a spill.

Sources

- 1. CAS 606-57-5: 1-Nitro-2-naphthalenamine | CymitQuimica [cymitquimica.com]

- 2. 2-Naphthylamine, 1-nitro- | C10H8N2O2 | CID 11823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lobachemie.com [lobachemie.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. echemi.com [echemi.com]

- 6. Toxicity and metabolism of methylnaphthalenes: comparison with naphthalene and 1-nitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. static.igem.org [static.igem.org]

From Dyer's Intermediate to Drug Precursor: An In-depth Technical Guide to the Discovery and History of Nitronaphthalene Derivatives

For researchers, scientists, and drug development professionals, an understanding of the historical context and foundational chemistry of a class of compounds is indispensable for innovation. Nitronaphthalene derivatives, a class of aromatic compounds, have a rich history intertwined with the rise of the synthetic dye industry and are now emerging as a promising scaffold in modern medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, synthesis, and evolving applications of nitronaphthalene derivatives, with a particular focus on their journey from industrial intermediates to potential therapeutic agents.

The Dawn of Aromatic Chemistry: The Discovery and Early Synthesis of Nitronaphthalenes

The story of nitronaphthalene begins in the fervent era of 19th-century organic chemistry, a time when scientists were first unraveling the secrets of aromatic compounds. While a definitive, singular "discovery" of 1-nitronaphthalene is not attributed to one individual, its preparation emerged from the foundational work on the nitration of aromatic compounds.

French chemist Auguste Laurent , in the 1830s, is credited with some of the earliest systematic studies on naphthalene and its derivatives. His work on the action of nitric acid on naphthalene laid the groundwork for the synthesis of nitronaphthalenes. The primary method established was the electrophilic nitration of naphthalene , a classic reaction that remains a cornerstone of aromatic chemistry today.